molecular formula C18H17F3N2O4 B11490983 Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate

Cat. No.: B11490983
M. Wt: 382.3 g/mol
InChI Key: PTVTVOXBCWOETJ-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and a phenylcarbamoyl group, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropyruvate with appropriate phenylcarbamoyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol .

Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and phenylcarbamoyl groups contribute to its binding affinity with enzymes and receptors, modulating their activity and leading to various biological effects[4][4].

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
  • Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate

Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C18H17F3N2O4

Molecular Weight

382.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(phenylcarbamoyl)amino]phenyl]propanoate

InChI

InChI=1S/C18H17F3N2O4/c1-23(16(25)22-13-6-4-3-5-7-13)14-10-8-12(9-11-14)17(26,15(24)27-2)18(19,20)21/h3-11,26H,1-2H3,(H,22,25)

InChI Key

PTVTVOXBCWOETJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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